molecular formula C12H10O3 B8721806 5-(Furan-3-yl)-2-methoxybenzaldehyde

5-(Furan-3-yl)-2-methoxybenzaldehyde

Cat. No.: B8721806
M. Wt: 202.21 g/mol
InChI Key: PLLAMLFREBDVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Furan-3-yl)-2-methoxybenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a methoxy group at the 2-position and a furan-3-yl moiety at the 5-position.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-(furan-3-yl)-2-methoxybenzaldehyde

InChI

InChI=1S/C12H10O3/c1-14-12-3-2-9(6-11(12)7-13)10-4-5-15-8-10/h2-8H,1H3

InChI Key

PLLAMLFREBDVQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogues and their properties are compared below:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-(Furan-3-yl)-2-methoxybenzaldehyde (Target) 2-methoxy, 5-furan-3-yl C₁₂H₁₀O₃* ~202.2 (estimated) Electron-rich due to furan; potential use in Schiff base synthesis
5-(Methoxymethyl)furan-2-carbaldehyde 2-carbaldehyde, 5-methoxymethyl C₇H₈O₃ 140.14 97% purity; limited hazard data; smaller molecular size enhances volatility
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde 2-methoxy, 5-trifluoromethyl diazirinyl C₁₀H₇F₃N₂O₂ 244.17 Photoreactive diazirine group; used in photoaffinity labeling studies
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde 2-methoxy, 5-fluoropyridin-3-yl C₁₃H₁₀FNO₂ 243.23 Fluorine and pyridine enhance polarity; potential biological activity

*Estimated based on structural similarity to biphenyl derivatives (e.g., C₁₃H₁₀O₃ in ).

Electronic and Reactivity Differences

  • Furan vs. Pyridine Substituents: The furan-3-yl group in the target compound is electron-rich, promoting electrophilic substitution, whereas fluoropyridinyl (as in ) introduces electron-withdrawing effects, altering redox potentials and stability.
  • Trifluoromethyl Diazirine : The diazirinyl group in confers photoreactivity, enabling crosslinking applications—a feature absent in the furan-substituted target compound.
  • Methoxymethyl vs.

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